Butyltrichlorogermane

Description

Historical Context and Evolution of Organogermanium Compound Research

The journey into organogermanium chemistry began in 1887 when Clemens Winkler synthesized the first organogermanium compound, tetraethylgermane. wikipedia.org This pioneering work was achieved by reacting germanium tetrachloride with diethylzinc. wikipedia.org Following this discovery, research in the field progressed, with significant contributions such as the direct synthesis of dimethyldichlorogermane from elemental germanium and methyl chloride reported by Rochow in 1947. acs.org Over the years, various methods have been developed for creating organogermanium compounds, including the use of organolithium and Grignard reagents to alkylate germanium halides. wikipedia.org The 20th and early 21st centuries have witnessed the emergence of new research directions, ensuring the continued evolution of this specialized area of chemistry. scispace.com

Significance of Organogermanium Halides in Synthetic Chemistry

Organogermanium halides are crucial intermediates in the synthesis of other organogermanium compounds. marshallplan.atthieme-connect.de They exhibit good thermal stability, although they are susceptible to hydrolysis, necessitating water-free reaction conditions. marshallplan.atthieme-connect.de These halides serve as foundational materials for a wide array of synthetic transformations. thieme-connect.de A variety of methods are employed for their preparation, starting from materials like germanium metal, other halides, alkyl and aryl compounds, or hydrides. marshallplan.at While Grignard and lithium reagents are common in general chemistry, their effectiveness in synthesizing organogermanium halides can be limited. marshallplan.atthieme-connect.de More controlled and higher-yield syntheses are often achieved by reacting an alkyl- or arylgermane with a halogen or a halogenating agent. marshallplan.at

Position of Butyltrichlorogermane within the Organogermanium Compound Class

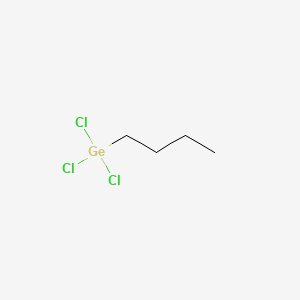

This compound (C₄H₉Cl₃Ge) is an organogermanium halide, a sub-class of organometallic compounds. cymitquimica.com It is characterized by a germanium atom bonded to a butyl group and three chlorine atoms. cymitquimica.com This compound is a key player in specialized chemical applications, particularly in the synthesis of germanium-containing materials. cymitquimica.com For instance, it has been utilized in the fabrication of butyl-capped germanium nanocrystals. ucc.ie

Properties and Synthesis of this compound

This section delves into the specific chemical and physical properties of this compound and the methods for its synthesis.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄H₉Cl₃Ge |

| Molar Mass | 236.11 g/mol |

| Density | 1.451 g/cm³ |

| Boiling Point | 184°C |

| Flash Point | 82°C (180°F) |

| Source: chembk.com |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound.

One method involves the reaction of n-alkyl chlorides with germanium in the presence of a copper catalyst at high temperatures (375-425°C). dtic.mil This direct synthesis has been shown to produce n-butylgermanium trichloride (B1173362) with yields around 50%. dtic.mil

Another synthetic route is the reaction of germanium tetrachloride with hexabutyldigermane. prepchem.com Heating a mixture of these two compounds at 200°C results in the formation of this compound, which can then be isolated by fractional distillation. prepchem.com

Furthermore, this compound can be produced through the reaction of butyl chloride with tetrachlorogermane, initiated by hexachlorodisilane (B81481) at 500°C. acs.org

Reactions and Applications of this compound

This compound serves as a versatile reagent in various chemical reactions and has found applications in materials science and catalysis.

Key Reactions

Wurtz Coupling: this compound can undergo Wurtz coupling reactions to form branched oligogermynes. oup.com

Grignard Reactions: It reacts with Grignard reagents, such as ethylmagnesium bromide, to substitute one or more of the chlorine atoms with other organic groups. For example, its reaction with tert-butylmagnesium chloride can yield isopropyl(tert-butyl)dichlorogermane. acs.org

Reduction: In the presence of a reducing agent, this compound can be used in the synthesis of germanium nanocrystals. For instance, the co-reduction of germanium tetrachloride and n-butyltrichlorogermane produces butyl-terminated germanium nanocrystals. ucc.ieucc.ie

Applications in Materials Science and Catalysis

Nanocrystal Synthesis: n-Butyltrichlorogermane is used as both a germanium source and a capping agent in the one-pot synthesis of monodisperse, alkyl-terminated germanium nanocrystals. ucc.ieucc.ie These nanocrystals exhibit quantum confinement and have potential applications in optoelectronics and biological imaging. ucc.ieresearchgate.net

Catalyst Support Modification: It is used to chemically modify silica (B1680970) surfaces. google.com This modification passivates reactive hydroxyl groups on the silica, which can improve the performance of supported metallocene catalyst systems used in olefin polymerization. google.com

Vapor Deposition: Organogermanium compounds like this compound are suitable for use in chemical vapor deposition (CVD) processes to create germanium-containing films for the semiconductor industry. google.com

Properties

IUPAC Name |

butyl(trichloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMFYHHLDXQFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197599 | |

| Record name | Germane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4872-26-8 | |

| Record name | Butyltrichlorogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4872-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, butyltrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004872268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyltrichlorogermane

Direct Synthesis Routes

Direct synthesis methods for butyltrichlorogermane typically involve the reaction of germanium tetrachloride with another organogermane compound, leading to a redistribution of butyl and chloro ligands.

Reaction of Germanium Tetrachloride with Organogermanes

A key strategy in this category is the comproportionation or redistribution reaction, where a fully alkylated germane (B1219785) reacts with a fully halogenated germane to produce mixed alkylhalogermanes.

The synthesis of this compound via the direct reaction of hexabutyldigermane with germanium tetrachloride is not a commonly documented method in readily available scientific literature. While redistribution reactions involving tetraalkylgermanes are established, the specific utility of digermanes for this transformation appears to be a niche or less-explored pathway.

Germanium tetrachloride (GeCl₄) is a cornerstone precursor for the synthesis of a wide array of organogermanium compounds, including this compound. wikipedia.orgchemicalbook.com Its high reactivity and four chloro-ligands make it an ideal starting point for introducing organic moieties.

One of the most direct methods for synthesizing this compound is the redistribution reaction between tetra-n-butylgermane and germanium tetrachloride. This reaction is driven by heating the neat mixture of the two reagents. Research has shown that heating a mixture of tetra-n-butylgermane and germanium(IV) chloride on an oil bath at 320°C for approximately 40 minutes can yield the desired product. During this process, the internal temperature of the reaction mixture may increase from around 127°C to 217°C, after which the this compound can be isolated by vacuum distillation.

Another direct synthesis route that highlights the role of GeCl₄ involves its reaction with elemental germanium to form a dichlorogermylene (GeCl₂) intermediate. This highly reactive species can then insert into the carbon-chlorine bond of an organic chloride, such as butyl chloride, to yield the corresponding organotrichlorogermane.

Table 1: Direct Synthesis of this compound via Redistribution

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Tetra-n-butylgermane | Germanium Tetrachloride | Neat mixture, boiled on a 320°C oil bath for 40 min. | This compound |

Organometallic Reagent-Based Syntheses

This approach involves the nucleophilic substitution of one chloride ligand on germanium tetrachloride by a butyl anion equivalent, delivered by an organometallic compound. The primary challenge in these syntheses is controlling the reaction's stoichiometry to prevent over-alkylation and the formation of di-, tri-, and tetra-butylgermane byproducts.

Application of Grignard Reagents for Alkylation

Grignard reagents are widely used for forming carbon-carbon and carbon-heteroatom bonds. The reaction between a butyl-Grignard reagent, such as butylmagnesium bromide (BuMgBr), and germanium tetrachloride can be used to synthesize this compound.

The reaction proceeds via the nucleophilic attack of the butyl group from the Grignard reagent onto the electrophilic germanium center, displacing a chloride ion. Precise control over the stoichiometry—using a 1:1 molar ratio of the Grignard reagent to germanium tetrachloride—is critical to favor the formation of the mono-substituted product. The addition of the Grignard reagent to an excess of germanium tetrachloride, often at reduced temperatures, is a common strategy to minimize the formation of more highly alkylated products.

Alkylation with Alkyllithium Reagents

Alkyllithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases and potent nucleophiles, making them highly effective for the alkylation of metal halides. The carbon-lithium bond is highly polarized, rendering the butyl group strongly nucleophilic and capable of readily reacting with germanium tetrachloride.

The reaction of n-butyllithium with GeCl₄ provides a pathway to this compound. Due to the high reactivity of alkyllithium reagents, these reactions are typically conducted at very low temperatures (e.g., -78°C) to control the reaction rate and improve selectivity. Slow, dropwise addition of the butyllithium (B86547) solution to a solution of germanium tetrachloride is essential to maintain a low concentration of the alkylating agent, thereby disfavoring multiple substitution reactions. Even with these precautions, the formation of byproduct mixtures is common, necessitating careful purification of the desired product.

Table 2: Overview of Organometallic Alkylation Routes for this compound

| Reagent Type | Specific Reagent | General Reaction Equation | Key Considerations |

|---|---|---|---|

| Grignard Reagent | Butylmagnesium bromide (BuMgBr) | BuMgBr + GeCl₄ → BuGeCl₃ + MgBrCl | Strict 1:1 stoichiometric control is crucial to prevent over-alkylation. |

| Alkyllithium Reagent | n-Butyllithium (n-BuLi) | n-BuLi + GeCl₄ → BuGeCl₃ + LiCl | High reactivity requires cryogenic temperatures (e.g., -78°C) and slow addition. |

Substitution of Halogen Atoms in Organogermanium Halides

One established method for the synthesis of this compound involves the redistribution reaction between a fully alkylated organogermane and a germanium tetrahalide. Specifically, tetra-n-butylgermane can react with germanium(IV) chloride to yield this compound. This reaction is essentially an exchange of butyl groups for chlorine atoms on the germanium center.

The reaction is typically driven by heating the neat mixture of reactants. For instance, heating a mixture of tetra-n-butylgermane and germanium(IV) chloride can produce this compound with a reported yield of 76.3%. chemicalbook.com The reaction proceeds by boiling the mixture, with the temperature of the reaction mixture rising from 127°C to 217°C over a period of 40 minutes, after which the product is isolated by vacuum distillation. chemicalbook.com This method, while straightforward, necessitates the prior synthesis of tetra-n-butylgermane.

Synthesis via Dichlorogermylene Intermediates

A significant pathway to this compound involves the in-situ generation of dichlorogermylene (:GeCl₂), a highly reactive intermediate. This species can then insert into the carbon-chlorine bond of an alkyl chloride, such as butyl chloride, to form the desired product.

Dichlorogermylene can be generated through several high-temperature methods. A common approach is the reaction of elemental germanium with tetrachlorogermane. acs.orgnih.gov This reaction provides a direct route to the germylene without the need for complex precursors. Once formed, the dichlorogermylene readily inserts into the C-Cl bond of butyl chloride to yield this compound. This insertion reaction is a key step in the formation of the germanium-carbon bond. nih.gov

The selectivity of the dichlorogermylene insertion reaction is highly dependent on the reaction conditions, particularly temperature. In gas-phase reactions, a temperature of 500°C has been found to favor the predominant formation of this compound. acs.org At higher temperatures, for example 550°C, side reactions become more prevalent. The initial alkyl chloride can undergo pyrolysis, leading to the formation of unsaturated compounds. These byproducts can then participate in free-radical reactions, resulting in a variety of other organogermanium compounds and reducing the selectivity for this compound. acs.org Therefore, careful control of the reaction temperature is crucial for maximizing the yield of the desired product.

Catalytic Approaches in this compound Synthesis

Role of Germanium-Based Catalysts (e.g., Diiodogermane, Hexabutyldigermane, Tributylgermane (B7798861), Elemental Germanium)

While various germanium compounds are used in synthesis, the specific catalytic roles of diiodogermane, hexabutyldigermane, and tributylgermane in the direct synthesis of this compound are not extensively documented in the scientific literature.

Elemental germanium, however, plays a crucial role in the synthesis of organotrichlorogermanes, though it often acts as a primary reactant rather than a catalyst in the traditional sense. It is a key component in the formation of the dichlorogermylene intermediate, as described in section 2.1.3.1. acs.orgnih.gov In some "direct synthesis" processes, where elemental germanium reacts with an organic halide, a copper catalyst is often employed to facilitate the reaction. acs.orgacs.org However, in the context of the dichlorogermylene route involving tetrachlorogermane, the reaction to form phenyltrichlorogermane (B87307) has been shown to proceed with high selectivity without a catalyst. acs.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct, comprehensive comparison of the efficiencies and selectivities of all synthetic methods for this compound is challenging due to variations in reaction scales, conditions, and reporting standards in the literature. However, a qualitative and semi-quantitative analysis can be made based on the available data.

The substitution (redistribution) method offers a reasonably high yield, with one report citing 76.3% for the reaction of tetra-n-butylgermane with germanium(IV) chloride. chemicalbook.com This method is straightforward for laboratories with access to the tetraalkylgermane precursor. Its selectivity is generally high if the stoichiometry and reaction time are well-controlled to prevent the formation of other butylchlorogermanes.

The dichlorogermylene intermediate route can also be highly selective. For the analogous synthesis of phenyltrichlorogermane via this route, a selectivity of 96% has been reported. acs.org For alkyltrichlorogermanes like the butyl derivative, maintaining the reaction temperature at 500°C is critical for achieving high selectivity and avoiding byproducts from pyrolysis of the alkyl chloride. acs.org The efficiency of this method is contingent on the effective generation of dichlorogermylene and its subsequent insertion.

Below is a table summarizing the key aspects of these synthetic methodologies.

| Synthetic Method | Precursors | Key Conditions | Reported Yield/Selectivity |

| Substitution of Halogen Atoms | Tetra-n-butylgermane, Germanium(IV) chloride | Heating neat mixture (127°C to 217°C) | 76.3% yield of this compound chemicalbook.com |

| Dichlorogermylene Intermediate | Elemental Germanium, Germanium(IV) chloride, Butyl chloride | Gas-phase reaction at 500°C | Predominant formation of this compound acs.org |

Note: The yield and selectivity for the dichlorogermylene route to this compound are described qualitatively in the cited literature, with specific numerical data being more readily available for the analogous phenyltrichlorogermane synthesis (96% selectivity).

Yield Considerations and Product Mixture Formation

One documented method for the synthesis of n-butyltrichlorogermane involves the reaction of tetra-n-butylgermane with germanium(IV) chloride. In this specific reaction, a yield of 76.3% for n-butyltrichlorogermane has been reported. chemicalbook.com The reaction is conducted in the absence of a solvent (neat) and requires heating on an oil bath to 320°C for 40 minutes. During this period, the temperature of the reaction mixture increases from 127°C to 217°C, after which the product is isolated by vacuum distillation. chemicalbook.com

Temperature is a critical parameter that can significantly impact the product distribution. In gas-phase reactions at elevated temperatures, for instance, the starting alkyl chlorides can undergo pyrolysis. At temperatures around 550°C, this decomposition can lead to the formation of unsaturated compounds. These unsaturated species can then participate in free-radical reactions, resulting in a variety of byproducts and a more complex product mixture. acs.org This highlights the importance of precise temperature control to minimize side reactions and maximize the yield of the desired this compound.

The table below summarizes the reported yield for a specific synthetic route to n-butyltrichlorogermane.

| Starting Materials | Reaction Conditions | Product | Yield |

| Tetra-n-butylgermane and Germanium(IV) chloride | Neat (no solvent), boiled on an oil bath at 320°C for 40 min. The temperature of the reaction mixture rose from 127°C to 217°C. Distilled under vacuum. | n-Butyltrichlorogermane | 76.3% |

Advantages of One-Pot Synthesis Approaches

While specific examples of one-pot synthesis for this compound are not extensively detailed in the provided search results, the general advantages of such methodologies are well-established in chemical synthesis and can be applied to the production of organogermanium compounds. quora.comresearchgate.netyoutube.comyoutube.com One-pot synthesis, also referred to as telescopic synthesis, involves conducting multiple reaction steps in a single reaction vessel without the isolation of intermediates. youtube.com This approach offers significant benefits in terms of efficiency, economy, and environmental impact. researchgate.netyoutube.com

From an economic and environmental standpoint, one-pot syntheses are highly advantageous. They reduce the consumption of solvents and other chemicals that would be required for multiple work-up and purification procedures. quora.com This not only lowers the cost of the synthesis but also minimizes the generation of chemical waste, aligning with the principles of green chemistry. researchgate.netyoutube.com

Reactivity and Reaction Mechanisms of Butyltrichlorogermane

Mechanistic Pathways in Organometallic Reactions

The reactivity of Butyltrichlorogermane is dictated by the nature of the germanium-carbon and germanium-chlorine bonds. These bonds provide avenues for several mechanistic pathways in organometallic reactions.

Ligand Exchange Reactions

A ligand exchange, or substitution, reaction involves the replacement of one ligand in a complex ion with another. chemguide.co.uk In the context of this compound (BuGeCl₃), which is a tetrahedral molecule rather than a complex ion with dative bonds, the term "ligand exchange" can be broadly applied to reactions where the chloride (Cl⁻) ligands are substituted by other anionic groups. The germanium center in BuGeCl₃ is electrophilic due to the electron-withdrawing nature of the three chlorine atoms, making it susceptible to nucleophilic attack. This leads to the substitution of one or more chloride ions, which serve as good leaving groups. These substitution reactions are fundamental to the synthetic utility of this compound and are detailed in its reactions with various organometallic species.

Insertion Reactions Involving Germylene Intermediates

This compound can be synthesized through a mechanistic pathway involving the insertion of a germylene intermediate. Specifically, dichlorogermylene (:GeCl₂), a divalent germanium species, can be generated and subsequently inserted into a carbon-chlorine bond.

One established method involves the reaction of tetrachlorogermane (GeCl₄) with a source that can generate dichlorosilylene (B1217353) (:SiCl₂), such as hexachlorodisilane (B81481), which then reacts with GeCl₄ to form :GeCl₂. This highly reactive dichlorogermylene intermediate can then react with an alkyl chloride, like butyl chloride (BuCl). The synthesis of this compound has been achieved at 500°C through the hexachlorodisilane-initiated reaction of butyl chloride with tetrachlorogermane, where the dichlorogermylene intermediate inserts into the C-Cl bond of butyl chloride. acs.org

A similar mechanism is observed in the synthesis of phenyltrichlorogermane (B87307), where dichlorogermylene, formed from elemental germanium and tetrachlorogermane, inserts into the C-Cl bond of chlorobenzene (B131634). acs.org These reactions highlight the importance of germylene intermediates in forming the germanium-carbon bond in organotrichlorogermanes. acs.org

Free-Radical Mechanisms and Byproduct Formation

While the synthesis of this compound can proceed efficiently under specific conditions, side reactions involving free-radical mechanisms can occur, particularly at higher temperatures, leading to the formation of byproducts. acs.org Free radicals are highly reactive chemical species containing an unpaired electron. bbhegdecollege.com

In the synthesis of this compound from butyl chloride and tetrachlorogermane, increasing the temperature from 500°C to 550°C leads to the pyrolysis of the initial butyl chloride. This thermal decomposition generates unsaturated compounds. These unsaturated products can then participate in free-radical chain reactions, resulting in a variety of byproducts alongside the desired this compound. acs.org This illustrates that while high temperatures are required to generate the necessary reactive intermediates like dichlorogermylene, they can also initiate undesirable free-radical pathways that reduce the selectivity of the main reaction. acs.org

Reactions with Other Organometallic Species

This compound serves as a versatile precursor in organogermanium chemistry, readily reacting with other organometallic reagents. These reactions typically involve the nucleophilic substitution of the chloride ligands, allowing for the formation of new carbon-germanium bonds.

Reactions with Organomagnesium Halides

Organomagnesium halides, commonly known as Grignard reagents (R-MgX), are potent nucleophiles widely used in organic synthesis to form carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org They also react effectively with organohalogermanes like this compound. The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic germanium center in this compound. libretexts.orgbethunecollege.ac.in

This reaction results in the stepwise substitution of the chlorine atoms by the alkyl or aryl group from the Grignard reagent. The extent of substitution can often be controlled by the stoichiometry of the reactants. Research on analogous compounds, such as tert-butyltrichlorogermane and isopropyltrichlorogermane, demonstrates this reactivity. For instance, tert-butyltrichlorogermane reacts with ethylmagnesium bromide to yield ethyl(tert-butyl)dichlorogermane. acs.org This indicates that even with sterically bulky groups, the substitution is feasible.

Table 1: Reactions of Alkyltrichlorogermanes with Grignard Reagents

| Alkyltrichlorogermane | Grignard Reagent | Product |

|---|---|---|

| tert-Butyltrichlorogermane | Ethylmagnesium bromide | Ethyl(tert-butyl)dichlorogermane |

| Isopropyltrichlorogermane | tert-Butylmagnesium chloride | Isopropyl(tert-butyl)dichlorogermane |

Data sourced from studies on analogous alkyltrichlorogermane compounds. acs.org

Substitution of Chlorine Atoms by Alkynyl Groups

The chlorine atoms of this compound can also be replaced by alkynyl groups through reactions with alkynyl-containing organometallic reagents, such as alkynyl Grignard reagents or alkynyl lithium compounds. wikipedia.org This provides a direct route to synthesizing alkynylgermanes.

The reaction mechanism is analogous to that with alkyl or aryl Grignard reagents, involving nucleophilic attack by the terminal carbon of the metal acetylide on the germanium atom. Studies involving sterically hindered alkyltrichlorogermanes have shown that complete substitution of all three chlorine atoms is possible. For example, 2-butyltrichlorogermane reacts with ethynylmagnesium bromide in Tetrahydrofuran (THF) to yield 2-butyl(triethynyl)germane. acs.org This demonstrates the high reactivity of the alkynyl nucleophile, which can overcome steric hindrance to achieve full substitution. acs.org

Table 2: Alkynylation of Alkyltrichlorogermanes

| Alkyltrichlorogermane | Alkynylating Agent | Product |

|---|---|---|

| 2-Butyltrichlorogermane | Ethynylmagnesium bromide | 2-Butyl(triethynyl)germane |

| tert-Alkyltrichlorogermanes | Ethynylmagnesium bromide | Alkyl(triethynyl)germanes |

Data sourced from studies on analogous alkyltrichlorogermane compounds. acs.org

Role in Co-Reduction Processes

In the landscape of nanomaterial synthesis, co-reduction processes offer a versatile route to produce finely-tuned nanoparticles. The strategy involves the simultaneous reduction of a metallic or semi-metallic precursor and, in many cases, a capping agent precursor. This compound streamlines this approach by embodying both functionalities within a single molecule.

Dual Functionality as Germanium Source and Capping Ligand

This compound's primary role in co-reduction is to serve as the atomic source of germanium. Upon reaction with a reducing agent, the germanium tetrachloride moiety is reduced to zerovalent germanium (Ge⁰), which then nucleates and grows to form nanocrystals.

Concurrently, the butyl group attached to the germanium atom can function as a surface-capping ligand. As the germanium nanocrystals form, the butyl groups can remain tethered to the surface, providing steric hindrance that prevents uncontrolled aggregation and Oswald ripening. This in-situ capping is a significant advantage of using organogermanium precursors like this compound, as it simplifies the synthetic procedure by eliminating the need for a separate capping agent to be added to the reaction mixture. The presence of the butyl ligand on the nanocrystal surface also enhances their dispersibility in nonpolar solvents, which is crucial for subsequent processing and application.

The effectiveness of the butyl group as a capping ligand is contingent on the reaction conditions, including temperature, solvent, and the nature of the reducing agent. These parameters can influence the extent to which the butyl groups remain intact and bind to the nanocrystal surface.

Table 1: Functional Roles of this compound in Co-Reduction

| Component of BuGeCl₃ | Function in Nanocrystal Synthesis |

| GeCl₃ Group | Source of zerovalent germanium (Ge⁰) upon reduction |

| Butyl (C₄H₉) Group | In-situ capping ligand, controlling nanocrystal growth and stability |

Stability of Ge-C Bonds During Reduction

A critical aspect of using this compound as a single-source precursor is the stability of the germanium-carbon bond during the reduction process. The strength of the Ge-C bond is substantial enough to withstand certain reducing conditions, allowing the butyl group to remain attached to the germanium core as it is reduced and subsequently forms a nanoparticle.

The choice of reducing agent is paramount in determining the fate of the Ge-C bond. Stronger reducing agents or higher reaction temperatures can lead to the cleavage of the Ge-C bond, resulting in the loss of the capping ligand and potentially leading to the formation of larger, aggregated germanium particles or even germanium carbide impurities. Conversely, milder reducing agents and controlled temperatures are more likely to preserve the integrity of the Ge-C bond, facilitating the formation of well-capped, size-controlled germanium nanocrystals.

Research into analogous organometallic precursors suggests that the reaction pathway can be tailored to either preserve or cleave the metal-carbon bond by tuning the reaction parameters. While specific quantitative data on the Ge-C bond stability in this compound during various co-reduction scenarios is an area of ongoing research, the successful synthesis of alkyl-capped germanium nanocrystals from similar precursors provides indirect evidence for the feasibility of maintaining the Ge-C linkage under appropriate conditions.

Table 2: Factors Influencing Ge-C Bond Stability in Co-Reduction

| Factor | Effect on Ge-C Bond Stability |

| Reducing Agent Strength | Stronger agents increase the likelihood of cleavage. |

| Reaction Temperature | Higher temperatures can promote bond scission. |

| Solvent Polarity | Can influence the reactivity of the reducing agent and the precursor. |

| Reaction Time | Prolonged reaction times may lead to ligand degradation. |

Applications in Materials Science and Nanotechnology

Germanium Nanocrystal Synthesis and Functionalization

The synthesis of high-quality germanium (Ge) nanocrystals is of great interest due to their potential applications in optoelectronics, bio-imaging, and energy storage, driven by their size-dependent optical and electronic properties. Butyltrichlorogermane plays a crucial role in a one-pot synthesis method that yields well-defined, functionalized germanium nanocrystals.

Formation of Alkyl-Capped Germanium Nanocrystals

An efficient method for producing alkyl-capped germanium nanocrystals involves the co-reduction of germanium tetrachloride (GeCl₄) and n-butyltrichlorogermane. In this one-pot synthesis, both compounds act as germanium sources. The reduction, typically carried out using a strong reducing agent like n-butyllithium, targets the Ge-Cl bonds. While the Ge-Cl bonds in both precursors are readily reduced, the Ge-C bond in n-butyltrichlorogermane remains stable under these conditions. This stability is key to the formation of butyl-capped nanocrystals, as the butyl groups from the precursor become directly bonded to the surface of the newly formed germanium nanocrystals, acting as capping ligands.

This process results in the formation of highly crystalline, monodisperse germanium nanocrystals with butyl-terminated surfaces. The presence of the butyl capping layer is crucial for the stability and dispersibility of the nanocrystals in various organic solvents, preventing their agglomeration and protecting them from oxidation when exposed to ambient conditions.

Control over Nanocrystal Size and Surface Termination

The surface termination of the nanocrystals is inherently controlled by the use of this compound. The stable Ge-C bond ensures that the surface is passivated with butyl groups. This direct, covalent attachment of the alkyl chains to the nanocrystal surface provides a robust and stable surface functionalization, which is a significant advantage over methods that require post-synthetic ligand exchange steps.

In Situ Passivation Strategies

A key advantage of using this compound in this synthetic route is the in situ passivation of the germanium nanocrystals. Passivation, the process of rendering a surface less reactive, is critical for semiconductor nanocrystals to prevent the formation of surface defects that can act as trap states for charge carriers, quenching their photoluminescence.

In this one-pot synthesis, the butyl groups from the this compound precursor directly passivate the surface of the growing germanium nanocrystals as they form. This immediate capping prevents surface oxidation and the formation of dangling bonds, leading to nanocrystals with enhanced photoluminescence quantum yields. This method of in situ passivation is highly efficient, streamlining the synthesis process by eliminating the need for separate, post-synthetic passivation steps, which can be complex and time-consuming.

Exploration of Quantum Confinement Effects in Resulting Nanocrystals

Germanium has a relatively large exciton Bohr radius (24.3 nm), which means that quantum confinement effects become significant in germanium nanocrystals at larger sizes compared to other semiconductors like silicon. Quantum confinement leads to a size-dependent bandgap, where smaller nanocrystals exhibit a larger bandgap and, consequently, a blue-shift in their absorption and emission spectra.

Germanium nanocrystals synthesized using the this compound co-reduction method have been shown to exhibit strong quantum confinement effects. For instance, nanocrystals with an average size of 3.9 ± 0.5 nm demonstrate a strong absorbance in the UV region and excitation wavelength-dependent photoluminescence in the visible range. This tunability of the optical properties by controlling the nanocrystal size is a hallmark of quantum confinement and is a key feature for their application in various optoelectronic devices. The photoluminescence quantum yields of these organically terminated Ge NCs have been reported to be as high as 37%, among the highest values for such materials.

| Property | Value |

| Average Nanocrystal Size | 3.9 ± 0.5 nm |

| Surface Termination | Butyl Groups |

| Passivation Method | In Situ |

| Observed Optical Property | Excitation wavelength-dependent photoluminescence |

| Photoluminescence Quantum Yield | up to 37% |

Polymer Chemistry and Network Materials

While the primary application of this compound in materials science has been in the synthesis of discrete nanocrystals, its molecular structure suggests potential for its use as a monomer in the formation of germanium-containing polymers and network materials.

Precursor in Organopolygermyne (GNP) Synthesis

Although direct synthesis of organopolygermynes from this compound is not widely documented, the chemistry of similar organotrichlorogermanes provides a basis for its potential application in this area. For instance, phenyl trichlorogermane has been used in sol-gel processing to create air-stable polymers with a (C₆H₅GeO₁.₅)n stoichiometry. These polymers can then be thermally processed to yield germanium nanocrystals within a germanium oxide matrix.

It is plausible that this compound could undergo a similar hydrolytic polycondensation process. The reaction of this compound with water would likely lead to the formation of butylgermanetriol (BuGe(OH)₃), which could then undergo condensation to form a three-dimensional cross-linked network, a polygermoxane, with the general formula (BuGeO₁.₅)n. Such a network would be an organopolygermyne, a class of germanium-based network polymers.

The properties of such a butyl-substituted organopolygermyne would be influenced by the presence of the butyl groups, which would impart a degree of organic character to the inorganic germanium-oxygen backbone. These materials could find applications as preceramics for the formation of germanium-containing materials or as hybrid organic-inorganic resins. Further research is needed to fully explore the potential of this compound as a precursor for the synthesis of organopolygermynes and to characterize the resulting materials.

Involvement in Si-Ge Network Copolymer (SGNP) Formation

Silicon-germanium (Si-Ge) alloys are crucial semiconductor materials, and creating Si-Ge network copolymers offers a route to solution-processable materials with tunable properties. While direct evidence of this compound's use in SGNP formation is scarce, its structural similarity to silicon analogs suggests a potential role.

The trichlorogermane moiety (-GeCl₃) can undergo hydrolysis and condensation reactions, similar to trichlorosilanes, which are common precursors for silicone polymers. In a co-polymerization with an appropriate silicon precursor, such as an alkyltrichlorosilane, this compound could be incorporated into a Si-Ge network. The reaction would likely proceed through the formation of germanol (-Ge(OH)₃) and silanol (-Si(OH)₃) intermediates, followed by condensation to form Ge-O-Si linkages. The butyl group would remain as a pendant group on the germanium atom, influencing the solubility and processing characteristics of the resulting copolymer.

Influence on Polymer Structure (e.g., Linear vs. Branched) via Electrosynthesis

Electrosynthesis, or electrochemical polymerization, offers a method to control polymer architecture. For organohalide precursors, reductive electrolysis can lead to the formation of new element-element bonds. In the case of this compound, electrochemical reduction could potentially lead to the formation of polygermanes.

The functionality of the precursor plays a critical role in determining the polymer structure. Dihalide precursors typically lead to linear polymers, while trihalide precursors, such as this compound, can introduce branching. The electrochemical reduction of the Ge-Cl bonds could generate reactive germanium species that can couple to form Ge-Ge bonds. The presence of three reactive sites on this compound would facilitate the formation of a branched or cross-linked polygermane network. The specific structure would be influenced by reaction conditions such as the electrode material, solvent, and electrolyte.

Potential in Nanoelectronic Applications

Germanium is a high-mobility semiconductor, making it a promising material for next-generation nanoelectronic devices. While bulk germanium has been extensively studied, the use of molecular precursors like this compound for the bottom-up fabrication of germanium-based nanostructures is an area of active research.

This compound could serve as a precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of germanium or germanium-containing thin films. The volatility of this compound would be a key parameter for its suitability in these techniques. The butyl group might influence the decomposition pathway and the incorporation of carbon impurities in the deposited films.

Furthermore, organogermanium precursors are used in the synthesis of germanium nanowires and quantum dots. Although specific examples using this compound are not prominent, it could potentially be used in solution-phase synthesis routes where the precursor is chemically reduced to form germanium nanocrystals. The butyl ligand could act as a capping agent during the initial stages of nanocrystal growth, influencing their size and surface chemistry.

Broader Implications in Advanced Materials Development (e.g., Semiconductors, Optoelectronic Materials)

The development of new precursor chemistries is crucial for advancing semiconductor and optoelectronic materials. This compound represents a molecular building block that combines the properties of germanium with the processability of organometallic compounds.

Semiconductors: The ability to deposit germanium-containing films from a molecular precursor like this compound at lower temperatures compared to traditional methods could be advantageous for certain applications, such as flexible electronics where temperature-sensitive substrates are used. Doping of these films could also be achieved by co-deposition with other precursors.

Optoelectronic Materials: Germanium is an important material for infrared optics and detectors. Polymers and materials derived from this compound could exhibit interesting optical properties. The incorporation of germanium into organic polymers can modify their refractive index and absorption characteristics. For instance, Si-Ge network copolymers containing butyl groups might be explored for applications as anti-reflective coatings or as materials for waveguides.

While the specific research on this compound in these advanced applications is limited, its chemical nature suggests a range of possibilities that warrant further investigation. The development of synthetic routes to high-purity this compound and a deeper understanding of its reactivity are essential first steps toward realizing its potential in materials science.

Spectroscopic Characterization Methodologies in Butyltrichlorogermane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organogermanium compounds, offering unparalleled information about the local chemical environment of specific nuclei.

Germanium-73 (⁷³Ge) is the only NMR-active nucleus of germanium, making ⁷³Ge NMR an indispensable tool for directly probing the germanium center in butyltrichlorogermane. However, several intrinsic properties of the ⁷³Ge nucleus present challenges to its detection. With a natural abundance of only 7.73%, a low magnetogyric ratio, and a significant nuclear quadrupole moment, ⁷³Ge NMR spectra are often characterized by broad resonance signals and low sensitivity. nih.govnorthwestern.edu Consequently, obtaining high-quality ⁷³Ge NMR spectra typically requires high concentrations of the analyte, extended acquisition times, and high-field NMR spectrometers.

Table 1: Key Properties of the ⁷³Ge Nucleus Relevant to NMR Spectroscopy

| Property | Value |

| Natural Abundance | 7.73% |

| Nuclear Spin (I) | 9/2 |

| Quadrupole Moment (Q/m²) | -0.196 x 10⁻²⁸ |

| Resonance Frequency (at 11.744 T) | 17.442 MHz |

| Relative Sensitivity (¹H = 1.00) | 1.4 x 10⁻³ |

| Reference Compound | Tetramethylgermane (GeMe₄) |

This table provides a summary of the nuclear properties of Germanium-73 that influence its detection and spectral characteristics in NMR spectroscopy.

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the structure of the butyl group in this compound and for assessing the purity of the sample. The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and the connectivity of the atoms through spin-spin coupling (multiplicity).

For this compound (CH₃CH₂CH₂CH₂GeCl₃), four distinct signals corresponding to the four methylene and methyl groups of the n-butyl chain are expected. The chemical shifts of these protons are influenced by their proximity to the electro-negative trichlorogermyl (-GeCl₃) group. The protons on the carbon atom directly attached to the germanium (α-methylene) will be the most deshielded and thus appear at the lowest field. The shielding effect increases with distance from the -GeCl₃ group, so the signals for the β-methylene, γ-methylene, and terminal methyl protons will appear progressively further upfield.

The expected multiplicities of the signals are determined by the number of adjacent protons (the n+1 rule).

The terminal methyl group (CH₃-) protons will appear as a triplet, being coupled to the two protons of the adjacent methylene group.

The γ-methylene group (-CH₂-) protons will appear as a sextet, being coupled to the two protons of the β-methylene group and the three protons of the terminal methyl group.

The β-methylene group (-CH₂-) protons will appear as a quintet, being coupled to the two protons of the α-methylene group and the two protons of the γ-methylene group.

The α-methylene group (-CH₂GeCl₃) protons will appear as a triplet, being coupled to the two protons of the β-methylene group.

Table 2: Predicted ¹H NMR Spectral Data for n-Butyltrichlorogermane

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃- | ~1.0 | Triplet | 3H |

| -CH₂- (γ) | ~1.5 | Sextet | 2H |

| -CH₂- (β) | ~1.9 | Quintet | 2H |

| -CH₂-GeCl₃ (α) | ~2.2 | Triplet | 2H |

This table presents the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the protons in n-butyltrichlorogermane, based on established trends for alkyl halides and related organometallic compounds.

Infrared and X-ray Photoelectron Spectroscopy

When this compound is used to form self-assembled monolayers (SAMs) on surfaces, infrared (IR) and X-ray photoelectron spectroscopy (XPS) become critical tools for characterizing the resulting thin film.

Fourier-Transform Infrared (FTIR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a powerful non-destructive technique for analyzing the chemical composition and orientation of molecules on a surface. nih.govresearchgate.net When a this compound monolayer is formed on a substrate like germanium or silicon, FTIR can be used to identify the characteristic vibrational modes of the butyl group.

The FTIR spectrum of a this compound monolayer would be dominated by the stretching and bending vibrations of the C-H bonds in the alkyl chain. The symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups are typically observed in the 2800-3000 cm⁻¹ region. The positions of these peaks can provide information about the packing density and conformational order of the alkyl chains in the monolayer. For instance, well-ordered, all-trans alkyl chains will exhibit peaks at lower wavenumbers compared to disordered, gauche-rich chains. Additionally, C-H bending (scissoring and rocking) modes can be observed in the 1300-1500 cm⁻¹ region. The Ge-C stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com For a this compound monolayer, XPS is used to confirm the presence of germanium, chlorine, and carbon on the substrate surface and to investigate the nature of the chemical bonding.

An XPS survey scan would show peaks corresponding to the core level electrons of Ge, Cl, C, and the elements of the underlying substrate. High-resolution scans of the individual elemental regions provide more detailed chemical state information. The Ge 3d peak, for example, would be analyzed to confirm the oxidation state of the germanium and its bonding to the butyl group and the substrate. The C 1s spectrum can be deconvoluted to distinguish between the carbons of the alkyl chain. The Cl 2p spectrum would confirm the presence of chlorine, and its binding energy could indicate whether it remains bonded to the germanium or has been involved in surface reactions. XPS depth profiling can also be employed to determine the thickness and compositional uniformity of the monolayer. docbrown.info

Optical Spectroscopy Investigations

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule or material, which can be related to its electronic structure and band gap. While the optical properties of various germanium-based materials have been studied, specific UV-Vis absorption spectra for this compound are not documented. Such a spectrum would reveal the wavelengths at which the molecule absorbs light, providing insight into its electronic properties.

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a material after it has absorbed photons. It is a sensitive probe of the electronic structure and can be used to identify the presence of defects and impurities. Photoluminescence Excitation (PLE) spectroscopy involves measuring the PL intensity at a fixed emission wavelength while varying the excitation wavelength. This can help to identify the absorption bands that lead to the observed emission. Research on the PL and PLE properties of this compound is not currently available.

Time-Resolved Photoluminescence Studies

Time-Resolved Photoluminescence (TRPL) spectroscopy measures the decay of photoluminescence intensity over time after excitation by a short pulse of light. This technique provides information about the lifetime of excited electronic states and can elucidate dynamic processes such as charge carrier recombination and energy transfer. As with other optical properties, specific TRPL studies on this compound have not been reported in the scientific literature.

Computational Studies and Theoretical Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and properties of molecules. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction) could be employed to determine the optimized geometry, bond lengths, and bond angles of butyltrichlorogermane. These calculations would also yield crucial information about the molecule's energy, dipole moment, and vibrational frequencies.

A hypothetical data table for calculated molecular properties of this compound might look as follows:

| Property | Calculated Value | Units |

| Ground State Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Ge-C Bond Length | Value | Ångströms |

| Ge-Cl Bond Length | Value | Ångströms |

| C-Ge-Cl Bond Angle | Value | Degrees |

Note: The values in this table are placeholders and would require specific quantum chemical calculations to be determined.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations could be used to investigate its electronic properties in greater detail. Functionals such as B3LYP or PBE0, combined with appropriate basis sets, would allow for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which would help in predicting the sites most susceptible to nucleophilic or electrophilic attack.

A sample data table summarizing DFT-calculated electronic properties could be:

| Property | Calculated Value | Units |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Ionization Potential | Value | eV |

| Electron Affinity | Value | eV |

Note: The values in this table are placeholders and would need to be calculated using DFT methods.

Modeling of Electronic Transitions and Energy States

The interaction of this compound with light could be explored through the modeling of its electronic transitions and energy states. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. This information is essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule.

By analyzing the nature of the electronic transitions (e.g., n → σ, σ → σ), one could understand the photophysical properties of this compound. This knowledge is particularly relevant for applications in materials science and photochemistry.

A hypothetical table of calculated electronic transitions might be structured as:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

Note: The values in this table are placeholders and require specific TD-DFT calculations.

Simulations for Structure-Property Relationships in Derived Materials

While this compound is a single molecule, it can serve as a precursor for the synthesis of larger materials, such as polymers or surface coatings. Computational simulations are instrumental in predicting the structure-property relationships of such derived materials.

Molecular dynamics (MD) simulations could be employed to study the conformational behavior and bulk properties of polymers derived from this compound. These simulations can provide insights into properties like glass transition temperature, mechanical strength, and diffusion coefficients.

Quantum mechanics/molecular mechanics (QM/MM) methods could also be utilized to study chemical reactions involving this compound on surfaces or within a larger molecular system, providing a more accurate description of the reactive site.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

Future research into the synthesis of butyltrichlorogermane is expected to focus on developing more efficient, sustainable, and scalable methods. While traditional routes have been established, there is a growing need for pathways that offer improved selectivity, higher yields, and milder reaction conditions.

One promising avenue is the exploration of direct synthesis methods. This approach, which involves the reaction of elemental germanium with an alkyl halide, could offer a more atom-economical route to this compound. Research in this area would likely focus on the development of novel catalyst systems to facilitate the reaction under less energy-intensive conditions. A recent study has demonstrated the synthesis of alkyltrichlorogermanes directly from elemental germanium, hydrogen chloride, and an alkene using a copper catalyst, suggesting a plausible direction for this compound synthesis.

Another emerging trend is the use of germylene intermediates . The insertion of dichlorogermylene (:GeCl₂) into a C-X bond of a butyl-containing substrate presents a potential pathway. Future work could investigate various methods for generating dichlorogermylene in situ, thereby avoiding the handling of this reactive intermediate. The synthesis of phenyltrichlorogermane (B87307) through the insertion of a dichlorogermylene intermediate into the C-Cl bond of chlorobenzene (B131634) provides a strong precedent for this approach. acs.org

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Continuous flow reactors could enable precise control over reaction parameters, leading to improved product purity and reduced waste generation.

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct Synthesis | Atom economy, reduced steps | Development of novel catalysts, optimization of reaction conditions |

| Germylene Intermediates | Novel reaction pathways | In situ generation of :GeCl₂, substrate scope exploration |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, process optimization |

Exploration of New Material Applications

The unique electronic and optical properties of germanium-containing materials suggest that this compound could be a valuable precursor for a range of advanced materials. Future research is anticipated to explore its potential in several key areas.

A significant area of interest is the use of organotrichlorogermanes as precursors for germanium-based halide perovskites . These materials have shown promise in photovoltaic and optoelectronic applications. researchgate.netnih.gov this compound could be utilized in the synthesis of hybrid organic-inorganic perovskites, where the butyl group could influence the material's structural and electronic properties. researchgate.netnih.gov Research will likely focus on incorporating this compound into perovskite synthesis protocols and characterizing the resulting materials' performance in devices such as solar cells and LEDs.

Another emerging application is in the fabrication of nanostructured materials . The controlled hydrolysis of this compound can lead to the formation of germoxanes, which can serve as building blocks for complex three-dimensional networks. nih.gov Future studies may investigate the use of this compound in creating nanoporous germanium-based materials for applications in catalysis, sensing, and gas storage. The ability to form cage-like structures, such as pentacyclic germasilsesquioxanes, highlights the potential for creating materials with well-defined pore structures. nih.gov

The development of thin-film deposition techniques , such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), using this compound as a precursor is another promising direction. These techniques could enable the growth of high-purity germanium-containing films for applications in microelectronics and coatings. Research will be needed to optimize the deposition parameters and to understand the surface chemistry of this compound on various substrates.

| Material Application | Potential Role of this compound | Research Focus |

| Halide Perovskites | Precursor for hybrid organic-inorganic perovskites | Synthesis of novel perovskite structures, device fabrication and testing |

| Nanostructured Materials | Building block for germoxane networks and porous materials | Controlled hydrolysis studies, characterization of porous materials |

| Thin Films | Precursor for CVD and ALD | Development of deposition processes, characterization of film properties |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new applications. Future research is expected to employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

One area of focus will be the hydrolysis mechanism of this compound. The hydrolysis of organogermanium halides is known to produce various germoxane structures, but the precise mechanistic steps are often complex. nih.gov Advanced kinetic studies, coupled with isotopic labeling experiments, could provide valuable insights into the intermediates and transition states involved in the hydrolysis process under different conditions.

The mechanism of radical reactions involving organogermanium compounds is another important research direction. Organogermanium(IV) compounds can participate in photo-induced radical reactions, and understanding the behavior of this compound in such processes could open up new synthetic possibilities. rsc.org Future investigations may use techniques like time-resolved spectroscopy to study the generation and reactivity of germyl (B1233479) radicals derived from this compound.

Furthermore, the mechanism of coupling reactions involving this compound and organometallic reagents warrants further investigation. While such reactions are used in the synthesis of more complex organogermanium compounds, a detailed understanding of the reaction pathways, including the potential for transmetalation and reductive elimination steps, is often lacking.

| Reaction Type | Key Mechanistic Questions | Potential Investigative Techniques |

| Hydrolysis | Identification of intermediates, role of reaction conditions | Kinetic studies, isotopic labeling, computational modeling |

| Radical Reactions | Generation and reactivity of germyl radicals | Time-resolved spectroscopy, spin trapping experiments |

| Coupling Reactions | Transmetalation and reductive elimination pathways | In situ reaction monitoring, kinetic analysis |

Integration of In Situ Characterization Techniques

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and mechanisms. The integration of in situ characterization techniques into the study of this compound chemistry is an emerging trend that is expected to yield significant insights.

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be adapted for in situ monitoring of reactions involving this compound. The use of fiber-optic probes for FTIR and Raman spectroscopy allows for the continuous tracking of changes in functional groups, providing real-time kinetic data. fu-berlin.de Similarly, advancements in NMR technology, such as LED-NMR setups, enable the monitoring of photochemical reactions in situ. fu-berlin.de

X-ray diffraction (XRD) techniques can be employed for the in situ study of solid-state transformations, such as the formation of crystalline materials from this compound precursors. Time-resolved in situ XRD can provide information on the evolution of crystal phases during a reaction. nih.gov

The application of these techniques to the study of this compound reactions will allow researchers to gain a more dynamic and comprehensive understanding of the chemical processes involved, moving beyond the traditional analysis of starting materials and final products.

| In Situ Technique | Information Gained | Potential Applications in this compound Research |

| FTIR/Raman Spectroscopy | Real-time concentration of reactants and products | Kinetic studies of hydrolysis and coupling reactions |

| NMR Spectroscopy | Identification of reaction intermediates | Mechanistic investigations of photochemical and thermal reactions |

| X-ray Diffraction | Evolution of crystalline phases | Monitoring the formation of perovskites and other crystalline materials |

Synergistic Computational and Experimental Studies

The combination of computational modeling and experimental work offers a powerful approach to advancing our understanding of this compound. Density functional theory (DFT) calculations can provide valuable insights into molecular structures, reaction energetics, and spectroscopic properties, complementing experimental findings.

Future research will likely see an increased use of DFT to predict reaction pathways and to elucidate the mechanisms of reactions involving this compound. For example, computational studies can be used to model the transition states of hydrolysis reactions or to calculate the energetics of different synthetic routes. researchgate.net

Computational screening of materials is another promising area. DFT calculations can be used to predict the electronic and optical properties of new materials derived from this compound, such as halide perovskites, helping to guide experimental efforts toward the most promising candidates. acs.orgnih.gov

The synergy between theory and experiment will be crucial for accelerating the discovery and development of new applications for this compound. Experimental validation of computational predictions will be essential for building robust models that can accurately describe the behavior of this and other organogermanium compounds.

| Area of Synergy | Computational Contribution | Experimental Contribution |

| Mechanistic Elucidation | Calculation of reaction energies and transition states | Kinetic measurements and product analysis |

| Materials Design | Prediction of electronic and optical properties | Synthesis and characterization of new materials |

| Spectroscopic Analysis | Simulation of vibrational and NMR spectra | Acquisition of experimental spectra for validation |

Q & A

Q. What are the best practices for disposing of this compound waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.